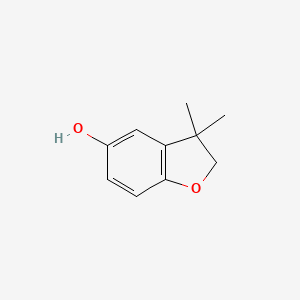

3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL

CAS No.: 36687-04-4

Cat. No.: VC8109684

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36687-04-4 |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.2 g/mol |

| IUPAC Name | 3,3-dimethyl-2H-1-benzofuran-5-ol |

| Standard InChI | InChI=1S/C10H12O2/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,11H,6H2,1-2H3 |

| Standard InChI Key | GCNUJBALSVICIR-UHFFFAOYSA-N |

| SMILES | CC1(COC2=C1C=C(C=C2)O)C |

| Canonical SMILES | CC1(COC2=C1C=C(C=C2)O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a dihydrobenzofuran scaffold, where the furan ring is partially saturated at the 2,3-positions. Two methyl groups are attached to the 3-position of the fused ring system, while a hydroxyl group occupies the 5-position. This configuration imparts significant steric and electronic effects, influencing its reactivity and interactions .

The IUPAC name, 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol, reflects its substitution pattern. Key identifiers include the SMILES string Oc1ccc2C(C)(C)COc2c1 and the InChIKey GCNUJBALSVICIR-UHFFFAOYSA-N, which are critical for database searches and computational modeling .

Spectral Data

Nuclear magnetic resonance (NMR) spectroscopy provides detailed insights into its structure. For example, the proton NMR spectrum of a related compound, 3-methyl-2,3-dihydro-benzofuran-5-ol, reveals distinct signals:

-

A doublet at 6.6 ppm (J = 2.65 Hz) and 6.62 ppm (J = 8.67 Hz) for aromatic protons.

-

A triplet at 4.64 ppm (J = 8.77 Hz) for the methine proton adjacent to the oxygen atom .

These spectral features are consistent with the dihydrobenzofuran framework and aid in structural verification.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol typically involves cyclization reactions. A patented method for analogous compounds involves:

-

Quinone Alkylation: Reacting benzoquinone with 4-propenyl-morpholine in toluene under controlled conditions.

-

Hydrogenation: Reducing the intermediate with hydrogen gas (200 psi) at 145°C in the presence of a palladium catalyst .

This route yields the dihydrobenzofuran core with high regioselectivity.

Derivatives and Functionalization

The compound’s hydroxyl and methyl groups enable further functionalization. For instance:

-

Trifluoropentan-2-ol Derivative: Reacting with 5,5,5-trifluoropentan-2-ol introduces a fluorinated side chain, enhancing lipophilicity (LogP = 3.69) .

-

But-2-en-1-ol Derivative: Conjugation with but-2-en-1-ol via aldol condensation produces a branched analog (C₁₄H₁₈O₂), expanding its utility in polymer chemistry .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 164.2 g/mol | |

| LogP (Partition Coefficient) | 3.69 | |

| Polar Surface Area | 29 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

The compound’s moderate LogP suggests balanced hydrophilicity and lipophilicity, ideal for penetration through biological membranes .

Stability and Reactivity

The electron-rich benzofuran ring participates in electrophilic substitution reactions, while the hydroxyl group enables esterification or etherification. Steric hindrance from the methyl groups moderates reactivity at the 3-position, directing substitutions to the 6- or 7-positions .

Applications and Industrial Relevance

Fragrance Industry

Although direct evidence is limited, structurally related benzofuranols, such as 3-methyl-benzofuran-5-ol, exhibit potent olfactory profiles. For example:

| Compound | Odor Profile | Strength | Complexity |

|---|---|---|---|

| 3-Methyl-benzofuran-5-ol | Leathery, animalic, earthy, phenolic | 9/10 | 9/10 |

| 3,3-Dimethyl Derivative | Likely similar with enhanced stability | - | - |

The dimethyl variant’s stability may prolong fragrance longevity in perfumes and fabric care products .

Pharmaceutical Intermediates

Derivatives like 2-(4-morpholinyl)-5-benzofuranol (CAS 1623-76-3) demonstrate the scaffold’s utility in drug discovery. Such compounds are explored for their bioactivity in neurological and metabolic disorders.

Future Directions

-

Odor Profiling: Empirical studies to characterize its fragrance potential.

-

Biological Screening: Testing for antimicrobial or anti-inflammatory activity.

-

Process Optimization: Developing greener synthetic routes using biocatalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume